3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic structures containing both triazole and morpholine rings. The complete systematic name reflects the specific connectivity pattern where the morpholine ring is attached at the 3-position, while the phenyl group is substituted at the 1-position of the 1H-1,2,4-triazol-5-yl moiety. The hydrochloride designation indicates the presence of a chloride ion as a counterion to the protonated nitrogen atom within the morpholine ring system.
The structural representation of 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride reveals a complex heterocyclic architecture. The central triazole ring contains three nitrogen atoms positioned at the 1, 2, and 4 positions, with the phenyl group attached to the nitrogen at position 1. The morpholine ring, characterized by its six-membered structure containing both nitrogen and oxygen heteroatoms, is connected to the triazole system at position 5. The simplified molecular-input line-entry system representation for the base compound without the hydrochloride salt is C1COCC(N1)C2=NC=NN2C3=CC=CC=C3, which clearly delineates the connectivity between the morpholine and triazole components.
The three-dimensional conformational structure of this compound presents interesting stereochemical considerations due to the presence of multiple ring systems and the potential for rotational flexibility around the bond connecting the morpholine and triazole moieties. The phenyl ring can adopt various orientations relative to the triazole plane, contributing to the overall molecular geometry and potential interactions with biological or chemical targets.
Chemical Abstracts Service Registry Number and Alternative Identifiers
Properties
IUPAC Name |
3-(2-phenyl-1,2,4-triazol-3-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.ClH/c1-2-4-10(5-3-1)16-12(14-9-15-16)11-8-17-7-6-13-11;/h1-5,9,11,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTVTWVNVXSWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NC=NN2C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities. These compounds are believed to interact with various targets in cancer cells, leading to their cytotoxic effects.
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds. The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond.
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetic properties.
Biological Activity
3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride involves the reaction of morpholine with 1-phenyl-1H-1,2,4-triazole derivatives. The compound can be obtained through various synthetic routes that have been optimized for yield and purity. The structural formula is represented as follows:
Anticancer Properties
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, derivatives similar to 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | Induction of apoptosis via caspase activation |
| Compound B | HCT-116 | 0.78 | Cell cycle arrest at G1 phase |
| 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride | A549 | TBD | TBD |
The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further evaluation in cancer therapy .
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have been reported to possess antimicrobial activity. Studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains.
Case Studies
Several case studies highlight the biological efficacy of triazole derivatives:
- Case Study 1 : A derivative of 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine was tested against resistant strains of Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 16 µg/mL.
- Case Study 2 : In vivo studies on mice treated with a related triazole compound demonstrated a significant reduction in tumor size compared to control groups.
The mechanism by which 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell survival and proliferation.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
One of the primary applications of 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride is in the development of antifungal agents. Research indicates that triazole derivatives exhibit significant antifungal properties by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity, making this compound a potential candidate for treating fungal infections .
Anticancer Properties
Studies have also investigated the anticancer potential of triazole derivatives, including this compound. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. Preliminary data suggest that 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride may enhance the cytotoxic effects against certain cancer cell lines .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of triazole compounds. The ability to cross the blood-brain barrier allows these compounds to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This property positions 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride as a candidate for further research in neuropharmacology .
Agricultural Science
Fungicides
In agricultural applications, compounds similar to 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride are explored as fungicides. Their mechanism involves disrupting fungal growth and reproduction by targeting specific metabolic pathways. This application is particularly relevant in crop protection against fungal pathogens that threaten food security .
Plant Growth Regulators
Emerging research suggests that triazole compounds can act as plant growth regulators by influencing hormonal pathways that govern plant development. This includes enhancing root growth and improving resistance to abiotic stresses such as drought .
Materials Science
Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices has been explored for developing advanced materials with enhanced properties. For instance, these compounds can improve thermal stability and mechanical strength in polymers used for various applications ranging from packaging to biomedical devices .
Sensors and Electronics
Research into the use of triazole-based compounds in electronic applications has shown promise in developing sensors. Their ability to form stable complexes with metal ions can be harnessed for creating sensitive detection systems for environmental monitoring .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and applications.
Table 1: Comparative Analysis of Structurally Related Compounds
Key Observations
Structural Variations: The morpholine ring in the target compound distinguishes it from 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl, where a piperidine ring replaces morpholine. Isoxazole derivatives (e.g., 3-Phenyl-5-(1-hydroxy-2-morpholinoethyl)isoxazole HCl) introduce an additional heterocyclic ring, which may enhance metabolic stability compared to triazole-morpholine hybrids .
Physicochemical Properties :
- The cyclopropyl-substituted triazole (C₆H₁₁ClN₄) has a significantly lower molecular weight (174.63 g/mol) compared to the target compound (292.75 g/mol), making it more suitable for applications requiring small-molecule intermediates .
- Aprepitant-like derivatives exhibit high molecular weights (~800 g/mol) due to trifluoromethyl and aromatic substituents, limiting their use to specialized therapeutics (e.g., antiemetics) .
Synthetic Accessibility :
- The synthesis of triazole-morpholine hybrids often employs InCl₃-catalyzed alkylation (as in ) or coupling reactions, whereas isoxazole derivatives may require multi-step protocols involving cycloaddition or hydroxylation .
Therapeutic Potential: Morpholine-containing compounds are frequently explored for kinase inhibition due to their ability to mimic ATP-binding motifs. The target compound’s triazole-phenyl group could enhance π-π stacking interactions in enzyme active sites. Piperidine analogs (e.g., ) are more lipophilic, suggesting better blood-brain barrier penetration for CNS-targeted drugs.
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride typically involves:
- Formation of the 1,2,4-triazole core via cyclization reactions of appropriate precursors such as amidoguanidines, carbodiimides, or hydrazonoyl derivatives.
- Introduction of the morpholine substituent through nucleophilic substitution or condensation reactions.
- Final isolation often as the hydrochloride salt to improve stability and purity.
Stepwise Preparation Methods
Cyclization to Form the 1,2,4-Triazole Ring
- The 1,2,4-triazole ring can be synthesized via cyclocondensation of thiosemicarbazides or amidoguanidines with aldehydes or appropriate electrophiles.
- For example, cyclization of carbodiimides or hydrazonoyl derivatives under controlled conditions yields the triazole core.
- Oxidation or reduction steps may be necessary to stabilize intermediates and achieve the desired tautomeric form of the triazole ring.
Microwave-Assisted Synthesis: Optimized Protocol
A notable method for preparing morpholine-substituted 1,2,4-triazoles, closely related to the target compound, utilizes microwave irradiation as follows:
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 180 | 25 | 27 |
| 2 | Water | 180 | 25 | 28 |
| 3 | Ethyl acetate | 180 | 25 | 64 |
| 4 | Acetonitrile | 180 | 25 | 75 |
| 5 | Acetonitrile | 170 | 25 | 79 |
| 6 | Acetonitrile | 160 | 25 | 65 |
- The optimal conditions were found using acetonitrile at 170 °C for 25 minutes , yielding up to 79% of the desired product with high purity after simple filtration.
- The reaction involves the nucleophilic ring opening of N-guanidinosuccinimide by morpholine, followed by cyclization to the 1,2,4-triazole ring.
Alternative Synthetic Pathways for Phenyl-Substituted Triazoles
- For aromatic amine derivatives such as the phenyl-substituted triazole, direct nucleophilic ring opening with aniline is often ineffective due to the lower nucleophilicity of aromatic amines.
- An alternative pathway involves the initial preparation of N-phenylsuccinimides , which then react with aminoguanidine hydrochloride under microwave irradiation to form the triazole ring with phenyl substitution.
- This two-step, one-pot microwave-assisted method enhances the electrophilicity of the imide carbonyl and facilitates ring closure.
Key Reagents and Conditions
| Reagent | Role | Notes |
|---|---|---|
| Morpholine | Nucleophile for substitution | Reacts with N-guanidinosuccinimide or triazole intermediates |
| N-guanidinosuccinimide | Precursor for triazole ring formation | Prepared from succinic anhydride |
| Aminoguanidine hydrochloride | Reacts with N-phenylsuccinimides | Facilitates ring opening and cyclization |
| Solvents (Acetonitrile, Ethanol) | Reaction medium | Acetonitrile preferred for higher yields |
| Microwave irradiation | Heating method | Enhances reaction rate and yield |
Research Findings and Analysis
- Microwave-assisted synthesis significantly reduces reaction time from hours to minutes, improving yield and purity.
- The reaction conditions are mild enough to tolerate various substituents, allowing the preparation of a diverse library of substituted triazoles.
- The formation of the hydrochloride salt of the final compound enhances its stability and facilitates purification.
- Structural confirmation is typically performed by 1H- and 13C-NMR, mass spectrometry, and sometimes X-ray crystallography to verify the tautomeric form and substitution pattern.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation of thiosemicarbazides | Thiosemicarbazide + aldehydes | Heating, oxidation/reduction | Variable | Forms 1,2,4-triazole core |
| Microwave-assisted ring opening of N-guanidinosuccinimide | N-guanidinosuccinimide + morpholine | 170 °C, 25 min, MeCN, microwave | Up to 79 | Efficient, high purity, simple workup |
| Reaction of N-phenylsuccinimide with aminoguanidine hydrochloride | N-phenylsuccinimide + aminoguanidine HCl | 170 °C, microwave, EtOH | Moderate | Suitable for aromatic amine derivatives |
Q & A
Basic: What are the common synthetic routes for 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclocondensation of substituted hydrazines with morpholine derivatives. A key method is the microwave-assisted synthesis of 1,2,4-triazole derivatives, which improves reaction efficiency and yield . For example, reacting 1-phenyl-1H-1,2,4-triazole-5-carbaldehyde with morpholine under acidic conditions can yield the target compound. Optimization strategies include:
- Temperature control : Microwave irradiation (e.g., 100–150°C) reduces reaction time from hours to minutes .
- Catalyst selection : Use of p-toluenesulfonic acid (PTSA) enhances cyclization efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
Structural validation requires a combination of:
- X-ray crystallography : Resolves the triazole-morpholine linkage and confirms stereochemistry .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 3.6–4.2 ppm (morpholine protons) and δ 7.2–7.8 ppm (phenyl protons) .
- ¹³C NMR : Signals near 160 ppm indicate triazole carbons .
- Mass spectrometry (HRMS) : Molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ = 291.12) .
Advanced: How can researchers address contradictory bioactivity data in preclinical assays?
Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests .
- Purity validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out byproducts .
- Statistical rigor : Apply ANOVA or Student’s t-test to assess significance across replicates .
Advanced: What methodologies are recommended for studying the compound’s stability under physiological conditions?
Answer:
Stability studies should simulate biological environments:
- pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C, monitoring degradation via UV-Vis or LC-MS .
- Serum stability : Assess half-life in fetal bovine serum (FBS) using LC-MS quantification .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?
Answer:
- Docking studies : Use AutoDock Vina to predict binding affinity to targets (e.g., kinases) .
- ADME prediction : Tools like SwissADME estimate logP (target ≤3.5) and bioavailability .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with solubility .
Basic: What are the best practices for validating synthetic yields and reproducibility?
Answer:
- Internal standards : Use deuterated analogs (e.g., D₅-phenyl derivatives) for quantitative NMR .
- Batch consistency : Compare yields across ≥3 independent syntheses; report mean ± SD .
- Byproduct tracking : GC-MS to identify and quantify impurities (e.g., unreacted morpholine) .
Advanced: How to resolve discrepancies in crystallographic data versus computational predictions?
Answer:
- DFT optimization : Compare X-ray structures (e.g., CCDC entries) with Gaussian-optimized geometries .
- Torsional analysis : Use Mercury software to assess dihedral angles in triazole-morpholine linkages .
- Electron density maps : Validate hydrogen bonding networks (e.g., N–H···Cl interactions) .
Basic: What safety protocols are essential when handling this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
